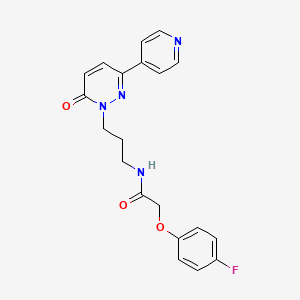

2-(4-fluorophenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide

Description

This compound features a pyridazinone core substituted with a pyridin-4-yl group and linked via a propyl chain to an acetamide moiety bearing a 4-fluorophenoxy group. The pyridazinone scaffold is known for its pharmacological versatility, including kinase inhibition and acetylcholinesterase (AChE) modulation . The 4-fluorophenoxy group may enhance metabolic stability and bioavailability due to fluorine’s electronegativity, while the pyridin-4-yl substituent could improve solubility and target engagement compared to purely aromatic systems .

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c21-16-2-4-17(5-3-16)28-14-19(26)23-10-1-13-25-20(27)7-6-18(24-25)15-8-11-22-12-9-15/h2-9,11-12H,1,10,13-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSIMLIRODBQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step often involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

Synthesis of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine derivatives and suitable diketones.

Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyridazinone core using a propyl linker. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary, but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and pyridazinone core are likely critical for binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

2.1.1. Pyridazinone-Acetamide Derivatives

- ZINC00220177 (3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide): Lacks the 4-fluorophenoxy group; instead, it has a phenyl substituent on the pyridazinone and a phenethyl chain on the acetamide. Demonstrated AChE inhibition (IC₅₀ = 2.1 µM), suggesting the phenyl group contributes to hydrophobic interactions with the enzyme’s active site . Key Difference: The absence of fluorine may reduce metabolic stability compared to the target compound.

- Compound H4 (): Features a biphenyl-acetamide structure with a pyrrolidinylpropyl chain. Structural data (¹H NMR) indicate conformational flexibility, which may enhance binding to diverse targets .

Pyridazine-Containing Patent Compounds ()

- Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Incorporates a fused pyrrolo-pyridazine core with trifluoromethyl and morpholine groups. Designed for kinase inhibition (e.g., EGFR or ALK), highlighting the pyridazine scaffold’s adaptability .

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution: The 4-fluorophenoxy group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like ZINC00220177 .

- Pyridin-4-yl vs. Phenyl : Pyridine’s nitrogen atom could facilitate hydrogen bonding with biological targets, enhancing affinity over purely hydrophobic phenyl groups .

- Chain Length : The target compound’s propyl linker may optimize binding pocket accommodation, whereas shorter chains (e.g., ethyl in ZINC08993868) might reduce flexibility .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by a complex structure that includes:

- A fluorophenoxy group

- A pyridazinone moiety

- An acetamide functional group

The molecular formula is , with a molecular weight of approximately 458.42 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide may act through multiple pathways:

- G Protein-Coupled Receptor (GPCR) Modulation : The compound is believed to interact with formyl peptide receptors (FPRs), which are involved in inflammatory responses and immune system regulation. Activation of these receptors can lead to the modulation of cytokine production and inflammation resolution .

- Neuroprotective Effects : In studies involving microglial cells, similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and promote neuronal survival under stress conditions, indicating potential use in neurodegenerative diseases .

Biological Activity

The biological activity of 2-(4-fluorophenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide has been assessed through various in vitro and in vivo studies:

In Vitro Studies

- Cytokine Inhibition : The compound has shown efficacy in reducing levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα in stimulated microglial cells. This suggests a potential application in treating inflammatory conditions .

- Cell Viability Assays : Cytotoxicity assessments indicate that the compound promotes cell viability in neuronal models exposed to toxic agents, highlighting its neuroprotective properties.

In Vivo Studies

- Animal Models : In APP/PS1 mouse models of Alzheimer’s disease, systemic administration of similar compounds resulted in decreased microglial activation and plaque load, suggesting therapeutic potential for neurodegenerative diseases .

- Inflammation Models : Compounds within this class have been tested for their ability to modulate inflammatory responses in vivo, demonstrating significant reductions in inflammation markers and improved outcomes in models of acute inflammation .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C, 6h | 70–85% | |

| Cyclization | H₂SO₄, reflux, 24h | 60–75% | |

| Final Condensation | Ethanol, piperidine, 0–5°C, 2h | 80–90% |

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify pyridazine ring protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ 170–175 ppm) .

- HPLC: Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 426.142) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Predict reaction pathways (e.g., transition states in pyridazine cyclization) using DFT methods (B3LYP/6-31G*) .

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, pyridin-4-yl substitutions may enhance binding affinity .

- Machine Learning: Train models on existing SAR data to predict solubility or metabolic stability .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis: Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may explain discrepancies .

- Statistical DoE: Apply factorial designs to isolate variables (e.g., cell line variability, serum content) .

Advanced: What mechanistic insights exist for the pyridazine ring formation step?

Methodological Answer:

- Intermediate Trapping: Use ESI-MS to detect cyclic intermediates during acid-catalyzed cyclization .

- Kinetic Studies: Monitor activation energy (Eₐ) via Arrhenius plots under varying H₂SO₄ concentrations .

- Isotope Labeling: ¹⁸O labeling confirms water involvement in carbonyl group formation .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for polar intermediates .

- Recrystallization: Ethanol/water mixtures (1:3) yield high-purity crystals (>99%) .

- Acid-Base Extraction: Separate unreacted aniline derivatives via pH adjustment (pH 4–5) .

Advanced: How does the fluorophenoxy group influence stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Assess via HPLC after incubating in PBS (pH 7.4, 37°C). Fluorine’s electron-withdrawing effect slows ester hydrolysis .

- Metabolic Stability: Use liver microsomes to quantify CYP450-mediated degradation. Fluorine reduces oxidative metabolism .

Advanced: What alternative synthetic routes avoid hazardous reagents (e.g., iron powder)?

Methodological Answer:

- Catalytic Hydrogenation: Replace iron powder with Pd/C (10%) under H₂ for nitro group reduction .

- Microwave-Assisted Synthesis: Reduce reaction time for cyclization from 24h to 30 minutes .

Basic: What role do the pyridin-4-yl and acetamide groups play in bioactivity?

Methodological Answer:

- Pyridin-4-yl: Enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP pockets) .

- Acetamide: Improves solubility via hydrogen bonding while maintaining membrane permeability .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.